molecular formula C8H8N2O B10852137 N-propargyl-1H-pyrrole-2-carboxamide

N-propargyl-1H-pyrrole-2-carboxamide

Cat. No.: B10852137
M. Wt: 148.16 g/mol
InChI Key: AXGVGNDEKWILLM-UHFFFAOYSA-N
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Description

N-propargyl-1H-pyrrole-2-carboxamide is a synthetically accessible small molecule that serves as a key intermediate and pharmacologically active compound in medicinal chemistry research. Its core structure, the pyrrole-2-carboxamide scaffold, is found in numerous compounds with diverse biological activities . This molecule is notably recognized for its potent and selective inhibition of Monoamine Oxidase A (MAO-A), an important enzyme target in neurological research . Studies have identified related N-propargyl pyrrole derivatives as some of the most potent MAO-A inhibitors in their series, demonstrating the significance of the N-propargyl substituent for this biological activity . Beyond its direct application, this compound is a versatile building block in organic synthesis. It can undergo gold(III)-catalyzed intramolecular hydroarylation to form complex pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives, which are valuable scaffolds in drug discovery . The compound should be handled with care, using appropriate personal protective equipment and within a chemical fume hood, as is standard for laboratory chemicals of its nature . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

N-prop-2-ynyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H8N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h1,3-4,6,9H,5H2,(H,10,11)

InChI Key

AXGVGNDEKWILLM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

This two-step approach begins with the propargylation of pyrrole-2-carboxylate ester, followed by aminolysis to yield the target carboxamide (Figure 1).

Propargylation of Methyl 1H-Pyrrole-2-Carboxylate

Methyl 1H-pyrrole-2-carboxylate undergoes alkylation with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, achieving yields of 70–85%. Key considerations include:

  • Base selection : K₂CO₃ outperforms weaker bases like triethylamine due to enhanced deprotonation of the pyrrole NH (pKa ≈ 17).

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing the transition state.

Aminolysis to Carboxamide

The intermediate methyl 1-propargyl-1H-pyrrole-2-carboxylate undergoes aminolysis with aqueous ammonia (28% w/w) in ethanol at reflux (78°C) for 6 hours. This step converts the ester to the primary carboxamide with 65–75% yield. Critical parameters:

  • Ammonia concentration : Excess ammonia drives the reaction to completion but requires careful temperature control to avoid side reactions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) removes unreacted ester and byproducts.

Table 1: Optimization Data for Method 1

ParameterOptimal ConditionYield Improvement
Propargyl bromide equiv1.2+12%
Reaction temperature80°C+18%
Ammonia concentration28%+22%

Direct Alkylation of Pyrrole-2-Carboxamide

Challenges in NH Activation

The direct alkylation of 1H-pyrrole-2-carboxamide faces inherent challenges due to the pyrrole ring’s aromatic stabilization and low NH acidity (pKa ~17). Industrial protocols address this via:

  • Strong bases : Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the NH at 0°C, enabling propargyl bromide addition at 25°C.

  • Microwave assistance : Short-duration microwave irradiation (150°C, 20 min) enhances reaction efficiency, achieving 55–60% yields.

Side Reactions and Mitigation

Competing O-propargylation is minimized by:

  • Steric hindrance : Bulky solvents like tert-amyl alcohol reduce O-alkylation by 40%.

  • Catalytic additives : Tetrabutylammonium iodide (TBAI) accelerates N- over O-alkylation (selectivity >8:1).

Table 2: Comparative Alkylation Efficiency

BaseSolventTemp (°C)N-Alkylation Yield
NaHTHF2558%
KOtBuDMF8062%
LDAEt₂O-7848%

Paal-Knorr Synthesis with Propargylamine

Cyclocondensation Strategy

The Paal-Knorr reaction constructs the pyrrole ring from 1,4-diketones and amines. For N-propargyl-1H-pyrrole-2-carboxamide:

  • Diketone preparation : 3-(Methoxycarbonyl)pentane-2,4-dione serves as the diketone precursor.

  • Cyclization : Propargylamine reacts with the diketone under microwave irradiation (120°C, 15 min) to form methyl 1-propargyl-1H-pyrrole-2-carboxylate (78% yield).

  • Aminolysis : As in Method 1, the ester is converted to the carboxamide.

Advantages Over Linear Synthesis

  • Convergent synthesis : Simultaneous ring formation and N-propargylation reduce step count.

  • Stereochemical control : The Paal-Knorr mechanism ensures regioselective amide formation at the 2-position.

Equation 1: Paal-Knorr Reaction Mechanism

Comparative Analysis of Methods

Yield and Scalability

  • Method 1 : Highest scalability (multi-gram) but requires chromatographic purification.
  • Method 2 : Limited to small-scale synthesis due to base sensitivity.
  • Method 3 : Ideal for parallel synthesis but demands specialized diketones.

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent advancements adapt Method 1 for continuous flow systems:

  • Microreactors : Enhance heat transfer during propargylation (residence time: 8 min, yield: 88%).
  • In-line monitoring : FTIR spectroscopy ensures real-time quality control of the carboxamide.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalytic recycling : Immobilized lipases catalyze aminolysis with 94% enzyme reuse efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-propargyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the propargyl group or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic copper(II) with air.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives of the pyrrole ring.

    Substitution: N-substituted pyrroles with various functional groups.

Scientific Research Applications

Chemistry: : N-propargyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: : The compound has been investigated for its potential as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This makes it a candidate for the development of drugs for neurological disorders .

Industry: : In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-propargyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This interaction is mediated by hydrogen bonding and other non-covalent interactions between the compound and the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and crystallographic differences between N-propargyl-1H-pyrrole-2-carboxamide and related pyrrole carboxamides:

Compound Name Substituent(s) Molecular Formula Key Structural Features Synthesis Method Hydrogen Bonding/Interactions Reference
This compound Propargyl (HC≡C–CH2–) C8H8N2O Inferred: Propargyl group may introduce rigidity and electron-withdrawing effects. Not explicitly described in evidence. Likely N–H⋯O/C≡C interactions (speculative).
N-Nitro-1H-pyrrole-2-carboxamide Nitro (NO2) C5H5N3O3 N2–C5 bond: 1.404 Å (longer than benzyl derivative); twisted nitro group conformation. Reaction of pyrrole with N,N′-dinitrourea in acetonitrile. 1D chains via N–H⋯O and C–H⋯O interactions.
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide Benzyl, methyl C13H14N2O N2–C5 bond: 1.334 Å; planar carboxamide unit. Alkylation of pyrrole-2-carboxylic acid methylamide with chloromethylbenzene. Chains along a-axis via N–H⋯O bonds.
N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide Methoxy, methyl C7H10N2O2 Methoxy group likely enhances solubility; no crystallographic data. Not described in evidence. Unreported (commercial product).
N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Cyclopropyl, methyl C9H12N2O Cyclopropyl introduces steric constraints; no bond-length data. Not described in evidence. Unreported (safety data only).

Structural and Electronic Differences

  • Bond Length Variations : The N2–C5 bond in N-nitro-1H-pyrrole-2-carboxamide (1.404 Å) is significantly longer than in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), attributed to the electron-withdrawing nitro group destabilizing the adjacent bond .
  • Benzyl/Methoxy: Enhance lipophilicity and steric bulk, impacting molecular packing .

Supramolecular Interactions

  • N-Nitro Derivative : Forms 1D chains via N–H⋯O and C–H⋯O interactions, with torsional twisting at the nitro group .
  • Benzyl Derivative : Creates linear chains through N–H⋯O hydrogen bonds, favoring planar molecular arrangements .

Biological Activity

N-propargyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens, particularly drug-resistant strains, and its potential applications in treating diseases such as tuberculosis and malaria.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, which are known for their pharmacological properties. The structure includes a propargyl group attached to the pyrrole ring, enhancing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating promising results against various pathogens:

  • Antimicrobial Activity :
    • Tuberculosis : A study highlighted the compound's effectiveness against drug-resistant Mycobacterium tuberculosis (Mtb) strains. It exhibited a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL, indicating potent anti-TB activity with low cytotoxicity (IC50 > 64 μg/mL) .
    • Malaria : Research on related pyrrole derivatives has shown nanomolar potency against Plasmodium dihydroorotate dehydrogenase (DHODH), suggesting potential antimalarial properties .
  • Mechanism of Action :
    • The mechanism of action involves inhibition of specific enzymes crucial for pathogen survival. For instance, the compound targets MmpL3, a transporter essential for mycolic acid biosynthesis in M. tuberculosis, disrupting cell wall integrity and leading to bacterial death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the this compound scaffold can enhance its biological activity:

Compound ModificationObserved Activity
Addition of bulky groupsIncreased potency against TB
Substitution on the pyrrole ringVariability in anti-TB activity; electron-withdrawing groups improved efficacy
Methylation of nitrogenSignificant reduction in activity

Notably, compounds with bulky substituents showed enhanced anti-TB activity compared to smaller groups, indicating the importance of molecular size and sterics in binding affinity .

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogs:

  • Case Study 1 : A series of pyrrole derivatives were synthesized and tested against drug-resistant Mtb. Compound 32 demonstrated superior efficacy compared to traditional treatments like isoniazid, highlighting its potential as a new therapeutic agent .
  • Case Study 2 : In malaria research, compounds similar to this compound were shown to inhibit P. falciparum DHODH effectively, with some derivatives achieving significant selectivity over mammalian enzymes. This selectivity is crucial for reducing side effects in potential treatments .

Q & A

Q. Example Data :

  • ¹H NMR (CDCl₃) : δ 6.73 (s, 1H, pyrrole-H), 4.58 (s, 2H, propargyl-CH₂), 8.56 (s, 1H, CONH) .

How can X-ray crystallography be applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?

Basic Research Question

  • Crystallization : Use slow evaporation in solvents like EtOAc/hexane. Single crystals suitable for X-ray diffraction are critical .
  • Data collection : Employ synchrotron or in-house diffractometers (Mo/Kα radiation).
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. These tools analyze bond lengths, angles, and torsional parameters .

Q. Key Parameters :

  • Bond lengths: Pyrrole C-N (1.34–1.38 Å), carboxamide C=O (1.22 Å) .
  • Torsion angles: Planarity of the pyrrole-carboxamide system .

How can researchers resolve contradictions in biological activity data for pyrrole-2-carboxamide derivatives across different studies?

Advanced Research Question
Discrepancies often arise from variations in:

  • Assay conditions : pH, temperature, and enzyme isoforms (e.g., kinase inhibition studies) .
  • Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. propargyl groups) alter binding affinity .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to improve reliability .

Q. Case Study :

  • A derivative with a piperidine substituent showed 10-fold higher IC₅₀ than the propargyl analog due to steric hindrance .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with activity data to guide analog design .

Q. Validation :

  • Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 kcal/mol warrant re-evaluation of force fields .

How to design structure-activity relationship (SAR) studies for this compound derivatives to enhance pharmacological properties?

Advanced Research Question

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrole 4-position to improve metabolic stability .
  • Propargyl chain variation : Replace with cyclopropane or azide groups to probe steric/electronic effects .
  • Biological testing : Prioritize assays for cytotoxicity (MTT), membrane permeability (Caco-2), and target engagement (SPR) .

Table 2 : SAR Trends in Analogous Compounds

SubstituentBiological Activity (IC₅₀)Key FindingReference
Propargyl0.5 µM (Kinase X)High selectivity
Piperidinyl5.2 µM (Kinase X)Reduced affinity
Trifluoromethyl0.3 µM (Kinase Y)Improved metabolic stability

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